Ethyl 2-(3-chlorophenyl)acrylate
Description
Ethyl 2-(3-chlorophenyl)acrylate is an α,β-unsaturated ester characterized by a 3-chlorophenyl substituent at the β-position of the acrylate backbone. Its molecular formula is C₁₁H₁₁ClO₂, with a molar mass of 210.66 g/mol (calculated). The compound is primarily utilized in organic synthesis and pharmaceutical intermediates, as evidenced by its commercial availability through specialized suppliers .
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3 |
InChI Key |
IKTLCMOYEFLDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table compares Ethyl 2-(3-chlorophenyl)acrylate with four structurally related acrylate esters, highlighting substituent-driven variations:
Key Observations:
Substituent Complexity and Molar Mass: The introduction of heteroaromatic groups (e.g., pyridine in ’s compound) increases molar mass and polarizability, enhancing solubility in polar solvents .
Electronic Effects :
- The electron-withdrawing 3-chlorophenyl group in the target compound stabilizes the α,β-unsaturated system, favoring Michael addition reactions .
- Fluorine atoms in difluorophenyl derivatives () enhance metabolic stability and lipophilicity, critical for agrochemical and pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
